molecular formula C16H10Cl2N2O B14921736 2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide

2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide

Cat. No.: B14921736
M. Wt: 317.2 g/mol
InChI Key: FCLFGFVRFQZBLV-VXLYETTFSA-N
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Description

2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-2-propynylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLOROBENZOHYDRAZIDE
  • 3-PHENYL-2-PROPYNYLIDENEHYDRAZIDE
  • 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)HYDRAZIDE

Uniqueness

2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE is unique due to the presence of both the 2,4-dichlorobenzoyl and 3-phenyl-2-propynylidene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further enhance its significance in scientific research.

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-3-phenylprop-2-ynylideneamino]benzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-13-8-9-14(15(18)11-13)16(21)20-19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,(H,20,21)/b19-10+

InChI Key

FCLFGFVRFQZBLV-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#C/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C#CC=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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